1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-pyrimidin-2-yl-4-(trifluoromethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)2-6-16(7-3-9)8-14-4-1-5-15-8/h1,4-5,17H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWSIRAYLFPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl and trifluoromethyl precursors. One common method includes the reaction of pyrimidin-2-ol with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
When compared to similar compounds, 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol stands out due to its unique structural features. Similar compounds include other pyrimidinyl derivatives and piperidinol-based molecules. The presence of the trifluoromethyl group adds a level of complexity and specificity to its interactions, making it distinct from its counterparts.
Comparison with Similar Compounds
Structural and Electronic Effects
- Trifluoromethyl (-CF₃) vs. Chloro (-Cl)/Bromo (-Br): The -CF₃ group increases lipophilicity (logP) and metabolic stability compared to -Cl/-Br substituents, making the parent compound more suitable for drug design . The bromo analog (CAS: 887425-47-0) has a higher molecular weight (258.12 vs.
Hydroxymethyl (-CH₂OH) Modification (CAS: 1116339-72-0):
- Positional Isomerism (2- vs.
Biological Activity
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol, also known by its CAS number 401930-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C10H12F3N3O
- Molecular Weight : 247.22 g/mol
- CAS Number : 401930-07-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy against certain diseases.
Antiparasitic Activity
Research indicates that compounds with similar structural features have been evaluated for their antiparasitic properties. For instance, modifications in the pyrimidine structure have shown varying degrees of activity against parasites such as Plasmodium falciparum, with some derivatives exhibiting significant potency (EC50 values ranging from 0.01 to 0.177 μM) .
Anticancer Activity
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol has been explored for its anticancer potential. A study on pyrimidine derivatives revealed that certain analogs demonstrated cytotoxic effects on cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM in MCF-7 (breast cancer) and MDA-MB-231 cells . These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis.
Data Table: Biological Activity Overview
| Activity Type | Target | EC50/IC50 Values | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 0.01 - 0.177 μM | |
| Anticancer | MCF-7 Cell Line | 0.87 - 12.91 μM | |
| Anticancer | MDA-MB-231 Cell Line | 1.75 - 9.46 μM |
Case Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of pyrimidine derivatives against Plasmodium falciparum, researchers synthesized various analogs, including those with trifluoromethyl substitutions. The results indicated that the incorporation of trifluoromethyl groups significantly enhanced the antiparasitic activity compared to non-fluorinated counterparts .
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation focused on the anticancer properties of pyrimidine-based compounds, including 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol. The study demonstrated that this compound effectively inhibited cell proliferation in both MCF-7 and MDA-MB-231 cancer cell lines, with a notable increase in caspase activity, indicating the induction of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
